molecular formula C14H12Cl2N4S B2957776 2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 262858-57-1

2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2957776
CAS RN: 262858-57-1
M. Wt: 339.24
InChI Key: RBWKXOBKUCOWRP-UHFFFAOYSA-N
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Description

“2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods . The yield of the synthesized compound can vary depending on the method used . For instance, one method yielded a product with a melting point of 176-179°C .


Molecular Structure Analysis

The molecular structure of “2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using various techniques such as MS (Mass Spectrometry), IR (Infrared Spectroscopy), and NMR (Nuclear Magnetic Resonance) .


Chemical Reactions Analysis

The Dimroth rearrangement is one of the chemical reactions that can occur in heterocyclic systems like triazoles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” can be determined using various techniques . For instance, the melting point of the compound was found to be 176-179°C .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The molecular structure of similar compounds has been studied in different solvate environments, showing interest in their potential biological activity and supramolecular architecture. For example, the study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in dimethylformamide (DMF) and water environments revealed different hydrogen bonding interactions and supramolecular structures, suggesting varied biological activities (Canfora et al., 2010).

Synthetic Routes and Chemical Properties

Novel synthetic methods have been developed to obtain [1,2,4]triazolo[1,5-a]pyrimidine derivatives, demonstrating their antitumor, antiviral, and fungicidal activities. For instance, a new method for obtaining 3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thiones was described, highlighting the chemical, physical, and biological properties of these compounds for future research (Fizer et al., 2013).

Pharmacological Potential

The [1,2,4]triazolo[1,5-a]pyrimidines scaffold plays a significant role in pharmaceuticals, showing potential in anticancer, antimicrobial, and agrochemical applications. A comprehensive review on this scaffold discussed its synthetic strategies and pharmacological applications, emphasizing the need for further structure-activity relationship studies to explore its full therapeutic potential (Merugu et al., 2022).

Future Directions

The future directions in the research of triazoles involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is a continuous effort in developing novel medicines using triazoles .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)20-13(17-8)18-14(19-20)21-7-10-3-4-11(15)6-12(10)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWKXOBKUCOWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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